

physicochemical properties of 4-Chloro-5-hydroxypyridazin-3(2H)-one

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Compound of Interest

Compound Name: 4-Chloro-5-hydroxypyridazin-3(2H)-one

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An In-depth Technical Guide to the Physicochemical Properties of **4-Chloro-5-hydroxypyridazin-3(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

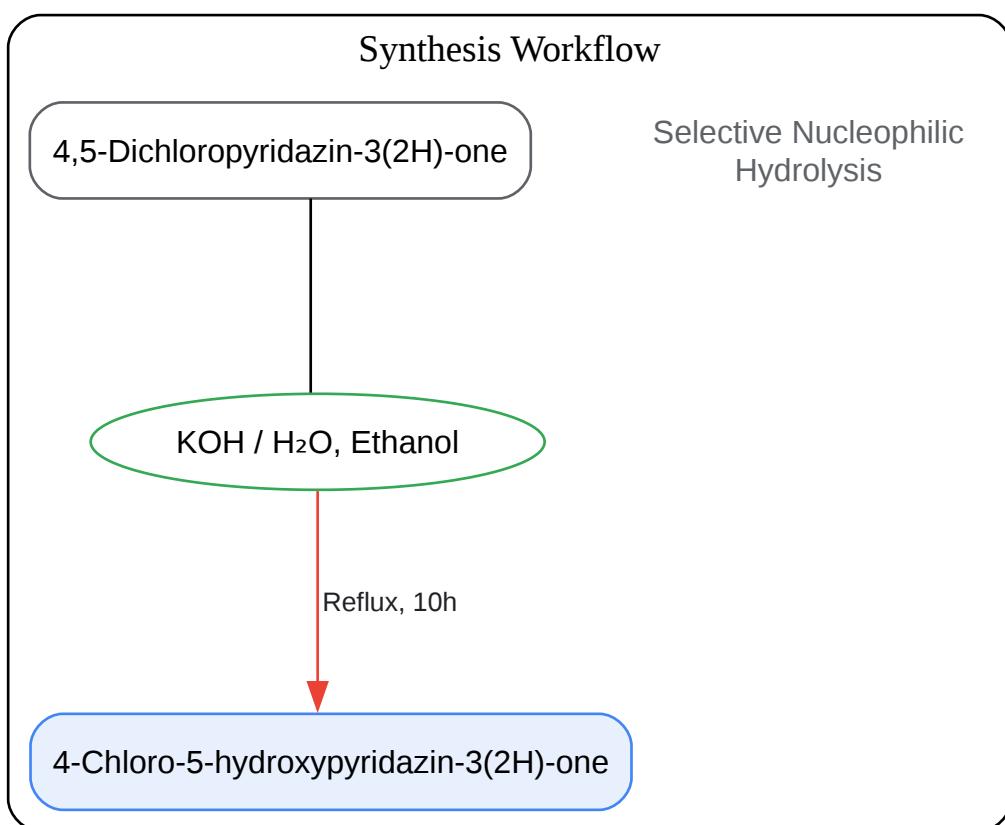
Abstract

4-Chloro-5-hydroxypyridazin-3(2H)-one (CAS No. 64178-58-1) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are common in biologically active molecules.^{[1][2]} This guide provides a comprehensive overview of its core physicochemical properties, leveraging both reported data and predictive insights derived from analogous structures. The narrative emphasizes the causality behind its chemical behavior, offering field-proven methodologies for its synthesis, characterization, and analysis. This document is structured to serve as a practical reference for researchers engaged in the development of novel therapeutics based on the pyridazinone scaffold.

Molecular Structure and Tautomerism

A foundational aspect of the chemistry of **4-Chloro-5-hydroxypyridazin-3(2H)-one** is its existence in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium primarily involves keto-enol forms.^{[3][4]} The molecule can theoretically exist in at least three forms: the primary 3(2H)-one form, and its tautomers, 5-chloro-6-hydroxypyridazin-4(1H)-one and 4-chloro-3,5-dihydroxypyridazine.

For substituted hydroxypyridazines, the equilibrium generally favors the thermodynamically more stable keto (or "oxo") form.^[2] Therefore, **4-Chloro-5-hydroxypyridazin-3(2H)-one** is the most likely predominant tautomer in solid and solution phases under standard conditions. This stability is attributed to the formation of a conjugated amide system within the ring, which is energetically favorable. Understanding this tautomerism is critical, as it dictates the molecule's hydrogen bonding capabilities, acidity, and reactivity.



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